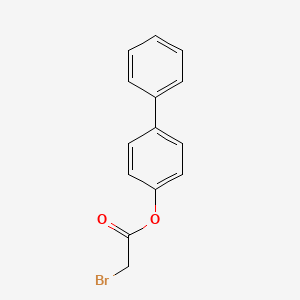

Biphenyl-4-yl bromoacetate

Description

Structure

3D Structure

Properties

CAS No. |

55987-39-8 |

|---|---|

Molecular Formula |

C14H11BrO2 |

Molecular Weight |

291.14 g/mol |

IUPAC Name |

(4-phenylphenyl) 2-bromoacetate |

InChI |

InChI=1S/C14H11BrO2/c15-10-14(16)17-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 |

InChI Key |

WDLXAQLTFOEYJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Biphenyl 4 Yl Bromoacetate and Its Analogs

Direct Synthetic Routes to Biphenyl-4-yl Bromoacetate (B1195939)

Direct approaches to biphenyl-4-yl bromoacetate involve the introduction of the bromoacetyl group onto a pre-existing biphenyl (B1667301) structure. These methods are often favored for their atom economy and fewer synthetic steps.

Bromination Reactions of Acetophenone (B1666503) Precursors

A common and direct method for the synthesis of α-haloketones, including this compound, involves the bromination of the corresponding acetophenone precursor, 4-acetylbiphenyl (B160227). This reaction can be achieved using various brominating agents. For instance, 4-biphenyl acetic acid can be treated with bromine in acetic acid under ice-cold conditions to yield a brominated intermediate. asianpubs.org This intermediate can then be converted to the corresponding acetyl chloride and subsequently to the desired bromoacetamide derivatives. asianpubs.org

Another approach involves the direct bromination of 4-acetylbiphenyl. chemicalbook.com This can be achieved using reagents like bromoacetyl bromide. chemicalbook.com The reaction conditions, such as solvent and temperature, are crucial to control selectivity and minimize the formation of byproducts.

| Precursor | Brominating Agent | Key Conditions | Product |

| 4-Biphenyl acetic acid | Bromine in acetic acid | Ice-cold | Brominated 4-biphenyl acetic acid |

| 4-Acetylbiphenyl | Bromoacetyl bromide | - | 1-{4'-acetyl-[1,1'-biphenyl]-4-yl}-2-bromoethan-1-one |

Acylation-Bromination Sequences

An alternative direct strategy involves a two-step sequence of acylation followed by bromination. This typically begins with a Friedel-Crafts acylation of biphenyl to introduce an acetyl group, forming 4-acetylbiphenyl. A patent describes a synthesis process for 4-bromo-4'-propylbiphenyl (B126337) starting from biphenyl, which is first subjected to a Friedel-Crafts acylation reaction. google.com Subsequent bromination of the acetyl group provides the α-bromoketone. This method allows for the regioselective introduction of the acetyl group, which is then converted to the bromoacetyl moiety.

Catalytic Approaches to Construct Biphenyl Scaffolds as Precursors

In many instances, the biphenyl core itself needs to be synthesized as a precursor to this compound. Modern synthetic chemistry offers a powerful toolkit of catalytic cross-coupling reactions to construct the biphenyl scaffold with high efficiency and selectivity. These methods are particularly valuable for creating substituted biphenyl analogs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, and they are widely used in the synthesis of biphenyl derivatives. researchgate.netnih.gov These reactions offer a versatile and efficient means to connect two aryl groups.

The Suzuki-Miyaura coupling is a prominent palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. youtube.com This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. youtube.comresearchgate.net

For the synthesis of biphenyl precursors, a typical Suzuki-Miyaura coupling would involve the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com For example, 4-phenylphenol (B51918) can be synthesized via the Suzuki coupling of phenylboronic acid with 4-iodophenol (B32979) using a palladium on carbon catalyst. wikipedia.org Similarly, biphenyl carboxylic acids can be synthesized through the Suzuki-Miyaura cross-coupling of a bromobenzoic acid with an aryl boronic acid. researchgate.net The reaction is highly efficient and can be carried out even at the nanoliter scale for the synthesis of compound libraries. nih.govresearchgate.net

| Aryl Halide/Triflate | Organoboron Compound | Palladium Catalyst | Base | Product |

| 4-Iodophenol | Phenylboronic acid | 10% Palladium on carbon | Potassium carbonate | 4-Phenylphenol |

| Bromobenzoic acid | Aryl boronic acid | Water-soluble fullerene-supported PdCl2 | Potassium carbonate | Biphenyl carboxylic acid |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 | K3PO4 | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines |

While the Suzuki-Miyaura coupling is highly popular, several other metal-catalyzed cross-coupling reactions are also effectively employed for the synthesis of biphenyl scaffolds. researchgate.net

Ullmann Reaction: This classic reaction involves the copper-catalyzed coupling of two aryl halides. iitk.ac.inwikipedia.org While traditional Ullmann conditions are often harsh, modern variations using palladium and nickel catalysts have expanded its scope and utility. lscollege.ac.in

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide or triflate, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and ability to form C-C bonds between sp2-sp2, sp2-sp3, and sp3-sp3 hybridized carbons. rsc.org The synthesis of 4-nitro-biphenyl can be achieved through a Negishi coupling. researchgate.net

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains a valuable tool for biaryl synthesis. organic-chemistry.orgresearchgate.net

Stille Coupling: The Stille coupling reaction pairs an organotin compound (stannane) with an organic halide or triflate, catalyzed by palladium. researchgate.netorganic-chemistry.org This reaction is highly versatile due to the stability of organostannanes and its tolerance to a wide range of functional groups. libretexts.orgwiley-vch.de

| Reaction Name | Organometallic Reagent | Coupling Partner | Catalyst |

| Ullmann Reaction | - (Aryl Halide) | Aryl Halide | Copper (classic), Palladium/Nickel (modern) |

| Negishi Coupling | Organozinc | Organohalide/Triflate | Nickel/Palladium |

| Kumada Coupling | Grignard Reagent | Organohalide | Nickel/Palladium |

| Stille Coupling | Organostannane | Organohalide/Triflate | Palladium |

Friedel-Crafts Reactions for Aryl-Aryl Linkages

The construction of the biphenyl framework, a critical step in the synthesis of this compound and its analogs, can be achieved through various synthetic strategies. Among these, Friedel-Crafts reactions represent a classical and powerful tool for the formation of aryl-aryl bonds, although they are more commonly employed for the alkylation and acylation of aromatic rings rather than the direct coupling of two aryl moieties. nih.govnih.gov However, variations and indirect applications of Friedel-Crafts chemistry can lead to the desired biphenyl structure.

One indirect yet effective approach involves the Friedel-Crafts acylation of an aromatic substrate, followed by a series of transformations. For instance, the acylation of benzene (B151609) with a substituted benzoyl chloride can yield a benzophenone (B1666685) derivative. Subsequent reduction of the ketone and further manipulations can lead to a biphenyl structure. While not a direct aryl-aryl coupling, this method leverages the reliability of the Friedel-Crafts acylation. beilstein-journals.org

A more direct application involves the acylation of biphenyl itself to introduce functional groups at specific positions, which can then be modified to produce various analogs. The Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) predominantly yields 4-acetylbiphenyl. chegg.com This reaction serves as a foundational step for introducing a functional handle at the 4-position of the biphenyl core. A Chinese patent describes a method for the preparation of high-purity 4-acetylbiphenyl using 4-dimethylaminopyridine (B28879) as a catalyst in the Friedel-Crafts acylation of biphenyl with acetic anhydride, reporting yields of up to 99%. google.com This intermediate can then undergo further reactions, such as the Willgerodt-Kindler reaction, to produce biphenyl-4-acetic acid, a direct precursor for derivatization. google.com

The reaction conditions for Friedel-Crafts acylations of biphenyl have been explored with various acylating agents and catalysts, as summarized in the table below.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Biphenyl | Succinic anhydride | AlCl₃ | Dichloromethane | 4-Phenylbenzoyl-propionic acid | nih.gov |

| Biphenyl | Dihydro-2H-pyran-2,6(3H)-dione | AlCl₃ | Nitrobenzene | Biphenyl-4-yl-5-oxopentanoic acid | nih.gov |

| Biphenyl | Phthalic anhydride | AlCl₃ | Solvent-free (ball milling) | Biphenyl-4-carbonyl-benzoic acid | nih.gov |

| Biphenyl | Acetyl chloride | Fe₂O₃ (activated) | - | 1-([1,1′-biphenyl]-4-yl)ethan-1-one | nih.gov |

| Biphenyl | Propionyl chloride | AlCl₃ | Dichloromethane | 1-([1,1′-biphenyl]-4-yl)propan-1-one | nih.gov |

Furthermore, intramolecular Friedel-Crafts reactions have been pivotal in the total synthesis of complex natural products containing biphenyl moieties, showcasing the versatility of this reaction in forming intricate cyclic systems. nih.gov

Synthesis of Bromoacetate-Containing Biphenyl Derivatives

The introduction of the bromoacetate group onto the biphenyl scaffold is a key step in the synthesis of the target compound. This can be achieved through two primary routes: the alkylation of a hydroxy-substituted biphenyl with a bromoacetate reagent or the derivatization of a biphenyl acetic acid derivative.

Alkylation of Hydroxy-Substituted Biphenyls with Bromoacetate Reagents

The O-alkylation of 4-hydroxybiphenyl (also known as 4-phenylphenol) with a bromoacetate ester, such as ethyl bromoacetate, is a direct and efficient method for the synthesis of this compound precursors. This reaction typically proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion, generated by treating 4-hydroxybiphenyl with a base, acts as a nucleophile and attacks the electrophilic carbon of the bromoacetate. researchgate.netnih.gov

The choice of base and solvent is crucial for the success of this reaction. Common bases include potassium carbonate, sodium hydride, and various organic bases. researchgate.netnih.gov Solvent-free conditions using an organic base as a catalyst have also been reported to be effective for the O-alkylation of phenols. researchgate.net A study on the synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives demonstrated the successful alkylation of a hydroxyl group with ethyl bromoacetate using sodium hydride in tetrahydrofuran (B95107) (THF), affording the product in 78% yield. nih.gov

The general conditions for the O-alkylation of phenols with bromoacetate reagents are summarized in the interactive data table below.

| Phenolic Substrate | Bromoacetate Reagent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxybiphenyl | Ethyl bromoacetate | Potassium Carbonate | Acetone | Ethyl (biphenyl-4-yloxy)acetate | - | - |

| Substituted Phenol (B47542) | Ethyl bromoacetate | Sodium Hydride | Tetrahydrofuran | Corresponding 4-O-ether | 78% | nih.gov |

| Phenol | Alkyl bromide | Potassium Carbonate/Organic Base | Solvent-free | Phenyl ether | Good to excellent | researchgate.net |

The resulting (biphenyl-4-yloxy)acetic acid or its ester can then be subjected to bromination at the α-carbon of the acetic acid moiety to yield this compound.

Derivatization of Biphenyl Acetic Acid Derivatives

An alternative pathway to this compound involves the direct α-bromination of biphenyl-4-acetic acid or its derivatives. This method is particularly useful if biphenyl-4-acetic acid is a readily available starting material.

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. alfa-chemistry.comlibretexts.orgmasterorganicchemistry.combyjus.com This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. alfa-chemistry.comlibretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes and reacts with bromine at the α-position. masterorganicchemistry.combyjus.com Subsequent hydrolysis or alcoholysis of the α-bromo acyl bromide yields the corresponding α-bromo carboxylic acid or ester. nrochemistry.com

A research paper on the synthesis of bromo-substituted-4-biphenyl acetamide (B32628) derivatives describes a procedure where 4-biphenyl acetic acid is treated with bromine in glacial acetic acid to achieve bromination, although this appears to be ring bromination rather than α-bromination. asianpubs.org For the specific synthesis of α-bromo aryl acetic acids, more targeted methods are required.

N-Bromosuccinimide (NBS) is another widely used reagent for α-bromination of carbonyl compounds and their derivatives. manac-inc.co.jporganic-chemistry.orgmanac-inc.co.jp The reaction can be initiated by radical initiators or acid catalysts. For carboxylic acids, the reaction can be sluggish, but conversion to a more reactive derivative like an acid chloride can facilitate the reaction. A method involving the reaction of a carboxylic acid chloride with NBS in a thionyl chloride–carbon tetrachloride–HBr system has been reported to achieve smooth α-bromination under mild conditions. manac-inc.co.jp

The following table summarizes key aspects of the derivatization of aryl acetic acids.

| Starting Material | Reagent(s) | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Br₂, PBr₃ (cat.) | Hell-Volhard-Zelinsky Reaction | Direct α-bromination of carboxylic acids. | alfa-chemistry.comlibretexts.orgmasterorganicchemistry.combyjus.com |

| Carboxylic Acid Chloride | N-Bromosuccinimide (NBS), HBr | α-Bromination | Milder conditions compared to HVZ. | manac-inc.co.jp |

| Aralkyl Ketones | N-Bromosuccinimide (NBS), Al₂O₃ | α-Bromination | Substrate-directed regioselectivity. | nih.gov |

Once biphenyl-4-yl-α-bromoacetic acid is synthesized, it can be esterified to yield this compound. Alternatively, if an ester of biphenyl-4-acetic acid is used as the starting material, direct α-bromination would yield the final product.

Reactivity and Derivatization Chemistry of Biphenyl 4 Yl Bromoacetate

Nucleophilic Substitution Reactions at the Bromoacetate (B1195939) Moiety

The most prominent feature of 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone is the presence of a bromine atom on the carbon alpha to the carbonyl group. This α-haloketone structure is highly susceptible to nucleophilic substitution, primarily through an SN2 mechanism. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond and stabilizes the transition state, making the methylene (B1212753) carbon an excellent electrophile for a wide array of nucleophiles.

Reactions with Oxygen Nucleophiles (e.g., Phenols, Hydroxycoumarins to form esters/ethers)

Oxygen-based nucleophiles, such as phenols and the hydroxyl groups of coumarins, react with 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone to form ethers and esters. In a typical Williamson-type ether synthesis, a phenoxide or coumarin (B35378) salt, generated by deprotonation with a suitable base like potassium carbonate, attacks the electrophilic carbon, displacing the bromide ion. This reaction provides a direct route to synthesize complex aryl ethers. For example, the O-alkylation of 4-hydroxycoumarin (B602359) with α-bromoesters is a well-established method for producing coumarin derivatives. mdpi.com This reaction pathway is fundamental for creating molecules that link the biphenyl (B1667301) moiety to other aromatic systems through a flexible ether linkage.

Table 1: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Phenol (B47542) | K₂CO₃, Acetone | 1-([1,1'-Biphenyl]-4-yl)-2-phenoxyethan-1-one |

| 4-Hydroxycoumarin | K₂CO₃, Acetone | 4-((2-([1,1'-Biphenyl]-4-yl)-2-oxoethoxy)coumarin |

Reactions with Nitrogen Nucleophiles (e.g., Amines, Pyridines, Imidazoles, Sulfonamides)

Nitrogen nucleophiles readily react with 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone to yield a diverse range of nitrogen-containing compounds. Primary and secondary amines, pyridines, and imidazoles can displace the bromide to form α-amino ketones, pyridinium (B92312) salts, and N-substituted imidazoles, respectively. nih.gov These reactions are crucial for the synthesis of various heterocyclic structures. For instance, the reaction with imidazole (B134444) is a key step in creating antifungal agents and other pharmacologically active molecules. semanticscholar.org Multi-component reactions involving α-bromoacetophenones, amines, and other reagents can lead to highly substituted imidazoles in a single step. organic-chemistry.org Similarly, the nitrogen atom of a sulfonamide can act as a nucleophile to form N-alkylated sulfonamide derivatives. nih.gov

Table 2: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Imidazole | Triethylamine, MeCN | 1-([1,1'-Biphenyl]-4-yl)-2-(1H-imidazol-1-yl)ethan-1-one |

| Aniline | K₂CO₃, DMF | 1-([1,1'-Biphenyl]-4-yl)-2-(phenylamino)ethan-1-one |

| Pyridine (B92270) | Acetone, Reflux | 1-(2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl)pyridin-1-ium bromide |

Reactions with Sulfur Nucleophiles (e.g., Thiocarbamoyl derivatives)

The reaction with sulfur nucleophiles is a powerful method for constructing sulfur-containing heterocycles. A classic example is the Hantzsch thiazole (B1198619) synthesis, where an α-haloketone reacts with a thioamide or thiourea (B124793) (a thiocarbamoyl derivative). nih.govsynarchive.com In this reaction, the sulfur atom of the thiourea acts as the nucleophile, attacking the α-carbon and displacing the bromine. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form a 2-aminothiazole (B372263) ring. organic-chemistry.orgrsc.org This reaction provides a straightforward and efficient route to 2-amino-4-([1,1'-biphenyl]-4-yl)thiazole and its derivatives, which are scaffolds of significant interest in medicinal chemistry.

Table 3: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent/Conditions | Product |

|---|---|---|

| Thiourea | Ethanol, Reflux | 2-Amino-4-([1,1'-biphenyl]-4-yl)thiazole |

| Thioacetamide | Ethanol, Reflux | 4-([1,1'-Biphenyl]-4-yl)-2-methylthiazole |

Reactions of the Ketone Functional Group

The carbonyl group of 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone is the second key site for reactivity, allowing for carbon-carbon bond formation through condensation and olefination reactions. These transformations target the carbon-oxygen double bond, converting the ketone into more complex structures like α,β-unsaturated systems or alkenes.

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation involves the reaction of a ketone or aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic acid, or malonic esters), typically in the presence of a weak base catalyst like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgnih.gov The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl carbon, followed by dehydration to yield a new C=C double bond. mdpi.com When 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone is subjected to Knoevenagel conditions, the ketone functionality can condense to form a substituted alkene. This reaction provides a pathway to synthesize highly functionalized molecules where the biphenyl ketone is converted into a conjugated system.

Table 4: Examples of Knoevenagel Condensation Reactions

| Active Methylene Compound | Catalyst/Conditions | Product |

|---|---|---|

| Malononitrile | Piperidine, Ethanol | 2-(1-([1,1'-Biphenyl]-4-yl)-2-bromoethylidene)malononitrile |

| Diethyl malonate | Boric Acid, Ethanol | Diethyl 2-(1-([1,1'-Biphenyl]-4-yl)-2-bromoethylidene)malonate |

Wittig Reactions and Related Olefinations

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com The reaction employs a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. lumenlearning.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the ketone. This leads to the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide byproduct, the latter providing the thermodynamic driving force for the reaction. organic-chemistry.org This method can be used to convert the ketone group of 2-bromo-1-([1,1'-biphenyl]-4-yl)ethanone into a variety of substituted vinyl groups, effectively replacing the C=O with a C=C bond. libretexts.org

Table 5: Examples of Wittig Reactions

| Wittig Reagent | Product |

|---|---|

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-(1-Bromovinyl)-1,1'-biphenyl |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 4-(1-Bromo-prop-1-en-2-yl)-1,1'-biphenyl |

Transformations of the Biphenyl Core in Biphenyl-4-yl Bromoacetate Derivatives

While the bromoacetate group is a primary site of reactivity, the biphenyl core itself can be elaborated through various synthetic strategies. These transformations allow for the construction of intricate molecular architectures, including polycyclic and heterocyclic systems, and the introduction of diverse functional groups to modulate the molecule's properties.

Derivatives originating from this compound, such as biphenyl-4-carboxylic acid and its subsequent hydrazides, are pivotal precursors for synthesizing a wide range of heterocyclic compounds through cyclocondensation reactions. These reactions are instrumental in building fused ring systems with potential applications in medicinal chemistry and materials science.

Thiazolidinones : Biphenyl-based 4-thiazolidinones can be synthesized in a multi-step process starting from biphenyl-4-carboxylic acid. nih.govijper.org The acid is first converted to its hydrazide, which is then reacted with various aryl aldehydes to form Schiff bases (aryl hydrazones). nih.gov Subsequent cyclocondensation of these hydrazones with thioglycolic acid in the presence of anhydrous zinc chloride yields the target biphenyl-4-carboxylic acid 2-(aryl)-4-oxothiazolidin-3-yl-amides. researchgate.net This synthetic route provides a reliable method for accessing this important class of heterocycles. ijper.orgresearchgate.net

Phthalazinones : The synthesis of 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives is achieved by reacting 1-(biphenyl-4-carbonyl)benzoic acid with various hydrazine (B178648) derivatives, such as hydrazine hydrate (B1144303) or phenyl hydrazine, in boiling benzene (B151609). researchgate.net This reaction provides a direct route to the core phthalazinone structure fused with the biphenyl moiety. researchgate.netlongdom.org

Dihydropyridines : The Hantzsch dihydropyridine (B1217469) synthesis offers a classic and efficient multi-component approach to this heterocyclic core. wikipedia.orgorganic-chemistry.org In this reaction, a biphenyl aldehyde can be condensed with two equivalents of a β-ketoester (like ethyl acetoacetate) and a nitrogen source, typically ammonia (B1221849) or ammonium acetate (B1210297), to form a 1,4-dihydropyridine (B1200194). wikipedia.orgorganic-chemistry.org The resulting dihydropyridine can then be oxidized to the corresponding pyridine derivative. wikipedia.org The versatility of this one-pot reaction makes it a powerful tool for creating complex biphenyl-substituted pyridines. alfa-chemistry.comnih.gov

Triazoles : 1,2,3-Triazole derivatives containing a biphenyl scaffold are commonly synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govresearchgate.net This reaction involves the 1,3-dipolar cycloaddition between a biphenyl-containing aromatic azide (B81097) and a terminal alkyne, affording the 1,4-disubstituted triazole ring with high regioselectivity and yield. nih.govnih.gov This method is highly valued for its reliability and broad functional group tolerance. nih.govacs.orgscialert.net

Oxadiazoles : A new class of 1,3,4-oxadiazoles can be synthesized from biphenyl-4-carboxylic acid. scholarsresearchlibrary.com The synthesis typically begins by converting the carboxylic acid to its corresponding hydrazide. scholarsresearchlibrary.comresearchgate.net This hydrazide is then cyclized by reacting it with an appropriate aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. scholarsresearchlibrary.comipbcams.ac.cnrdd.edu.iq

Table 1: Synthesis of Heterocyclic Rings from Biphenyl Derivatives

| Heterocycle | Key Biphenyl Precursor | Key Reagents | Reaction Type |

| Thiazolidinone | Biphenyl-4-carboxylic acid hydrazone | Thioglycolic acid, ZnCl₂ | Cyclocondensation |

| Phthalazinone | 1-(Biphenyl-4-carbonyl)benzoic acid | Hydrazine hydrate | Cyclocondensation |

| Dihydropyridine | Biphenyl aldehyde | β-Ketoester, Ammonium acetate | Hantzsch Synthesis (MCR) |

| Triazole | Biphenyl azide | Terminal alkyne, Cu(I) catalyst | Azide-Alkyne Cycloaddition |

| Oxadiazole | Biphenyl-4-carbohydrazide | Aromatic acid, POCl₃ | Cyclodehydration |

Beyond cyclization reactions, the biphenyl core of bromoacetate derivatives can undergo further modifications to introduce additional complexity and functionality. Modern cross-coupling and C-H functionalization techniques are particularly powerful in this regard.

Nitrile-directed C-H functionalization has emerged as a potent strategy for modifying biaryl compounds. nih.govnih.gov This method allows for the selective olefination, acetoxylation, and iodination at the meta-position of the biphenyl ring system. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex, and the use of modified 2-pyridone ligands has been shown to be crucial for achieving high reactivity and selectivity. nih.gov A key advantage of this approach is that the directing nitrile group can be readily converted into other valuable functional groups, such as amines, amides, or carboxylic acids, providing a versatile handle for late-stage diversification. nih.gov DFT computational studies suggest that a ligand-containing Pd-Ag heterodimeric transition state is responsible for favoring the remote meta-selectivity. nih.govresearchgate.net

Advanced Reaction Mechanisms and Applications of Bromoacetate Derivatives

The bromoacetate fragment is a key synthon in several powerful chemical transformations, including classic named reactions and modern multi-component strategies. These reactions leverage the reactivity of the carbon-bromine bond and the adjacent ester group to form new carbon-carbon and carbon-heteroatom bonds.

The Blaise reaction is a classic organic transformation that involves the reaction of an α-bromoester with a nitrile in the presence of zinc metal to form a β-ketoester. wikipedia.orgsynarchive.comchemeurope.com

The mechanism begins with the formation of an organozinc complex from the α-bromoester, creating a zinc enolate. wikipedia.orgorganic-chemistry.org This nucleophilic enolate then adds to the electrophilic carbon of the nitrile. chem-station.com The resulting intermediate, a metalloimine, can be hydrolyzed under different conditions to yield distinct products. wikipedia.org Work-up with aqueous potassium carbonate (50% K₂CO₃) typically affords a β-enamino ester, while subsequent treatment with 1 M hydrochloric acid hydrolyzes the enamine to furnish the final β-ketoester. wikipedia.orgorganic-chemistry.orgjk-sci.com Procedural improvements, such as the use of activated zinc and tetrahydrofuran (B95107) (THF) as a solvent, have significantly enhanced the reaction's yield and scope. jk-sci.com

A conceptually novel extension of this method is the vinylogous Blaise reaction . thieme-connect.comorganic-chemistry.org This variant employs an extended α-bromoester, such as ethyl 4-bromocrotonate, in place of a simple bromoacetate. researchgate.net The zinc-mediated reaction of this vinylogous reagent with various aryl or alkyl nitriles provides a direct, single-step synthesis of C(6)-substituted pyridin-2-ones. thieme-connect.comorganic-chemistry.org This transformation proceeds via a [C4 + CN] assembly, where four carbon atoms originate from the bromocrotonate and the carbon-nitrogen unit comes from the nitrile, representing a new approach to pyridine ring synthesis. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Classic and Vinylogous Blaise Reactions

| Reaction | Bromo-ester Reagent | Nitrile Reagent | Key Product |

| Classic Blaise | α-Bromoacetate | Aromatic/Aliphatic Nitrile | β-Ketoester or β-Enamino ester |

| Vinylogous Blaise | Ethyl 4-bromocrotonate | Aromatic/Aliphatic Nitrile | Pyridin-2-one |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govnumberanalytics.com These reactions are prized for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity. frontiersin.org

The Hantzsch dihydropyridine synthesis is a prominent example of a pseudo four-component reaction that can incorporate fragments structurally related to this compound derivatives. nih.gov The classical Hantzsch reaction involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. wikipedia.orgnih.gov By using a biphenyl aldehyde as the aldehyde component, it is possible to construct a 1,4-dihydropyridine ring bearing a biphenyl substituent at the 4-position. alfa-chemistry.com

The reaction mechanism is thought to proceed through the initial formation of two key intermediates: an α,β-unsaturated carbonyl compound via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and a β-enamino ester from the reaction of the second equivalent of the β-ketoester with ammonia. alfa-chemistry.com A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product. alfa-chemistry.com The efficiency and convergence of this MCR make it a highly attractive method for synthesizing complex, biologically relevant scaffolds. nih.govorganic-chemistry.org

Strategic Applications in Organic Synthesis Research

Role as an Advanced Synthetic Intermediate

As an advanced intermediate, Biphenyl-4-yl bromoacetate (B1195939) provides a direct route to incorporating the 4-phenylphenoxy moiety into a larger molecular framework. The presence of the bromine atom alpha to the carbonyl group activates the methylene (B1212753) carbon for nucleophilic substitution, making it a highly reliable precursor for a wide range of derivatives.

The primary role of Biphenyl-4-yl bromoacetate in the synthesis of complex molecules is to act as an alkylating agent. The bromoacetate functional group readily reacts with a variety of nucleophiles, including amines, phenols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This reactivity is fundamental to extending the molecular structure and introducing new functionalities.

A general reaction scheme illustrating its utility is the esterification or amidation of various substrates, as shown in the table below.

| Nucleophile (Nu-H) | Reagent | Resulting Linkage | Product Class |

| Primary/Secondary Amine (R₂NH) | This compound | -CH₂-NR₂ | Biphenyl-4-yloxy acetamides |

| Phenol (B47542) (ArOH) | This compound | -CH₂-O-Ar | Aryl ether derivatives |

| Thiol (RSH) | This compound | -CH₂-SR | Thioether derivatives |

| Carboxylic Acid (RCOOH) | This compound | -CH₂-O-C(=O)R | Acyl ester derivatives |

This table represents generalized reaction pathways for synthesizing more complex molecules from this compound.

Scaffold-based library synthesis is a powerful strategy in medicinal chemistry and materials science for generating a large number of structurally related compounds for screening. This compound is an ideal building block for this approach. The core biphenyl-4-yloxy-acetyl scaffold is maintained across all library members, while diversity is introduced by reacting the bromoacetate moiety with a collection of different reactants.

For example, a library of novel Schiff base precursors can be synthesized by first converting this compound into the corresponding hydrazide, Biphenyl-4-yloxy-acetohydrazide. This key intermediate can then be condensed with a library of diverse aldehydes or ketones to produce a large array of Schiff bases. Each resulting molecule shares the common biphenyl (B1667301) scaffold but differs in the substituent introduced from the aldehyde or ketone, allowing for a systematic exploration of structure-property relationships. This method enables the rapid generation of compounds for screening in areas such as antimicrobial research or materials science.

Contributions to Molecular Design for Functional Materials

The intrinsic properties of the biphenyl unit make this compound a valuable component in the design of functional materials. The extended π-conjugation of the biphenyl system is crucial for creating materials with specific electronic and optical properties.

While the biphenyl core itself is relatively rigid, molecules derived from this compound possess specific points of conformational flexibility. This includes rotation around the single bond connecting the two phenyl rings and the torsional freedom within the ether-ester linkage (-O-CH₂-C(=O)-).

The dihedral angle between the two phenyl rings in biphenyl derivatives is typically non-zero (around 30-45°) due to steric hindrance between the ortho-hydrogen atoms. nih.gov This twist can be "tuned" by introducing bulky substituents in subsequent synthetic steps, thereby controlling the degree of π-conjugation across the rings. Furthermore, the flexible ether linkage allows the bulky biphenyl group to orient itself in various spatial arrangements relative to the rest of the molecule. This combination of a rigid core with flexible linkers is a key design principle for creating molecules that can adopt specific conformations, which is critical in the design of liquid crystals and host-guest chemical systems. nih.gov

The biphenyl scaffold is a well-established component in materials designed for optical applications, including non-linear optics (NLO). nih.gov NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. A common design for NLO molecules involves a π-conjugated system (the bridge) connecting an electron-donating group (donor) and an electron-accepting group (acceptor).

This compound is used to introduce the biphenyl moiety as a key part of this conjugated bridge. The extended π-system of the biphenyl rings facilitates efficient intramolecular charge transfer from the donor to the acceptor, a fundamental requirement for a high NLO response. nih.gov Synthetically, the bromoacetate group allows for the straightforward attachment of this biphenyl bridge to other parts of the chromophore, such as the donor or acceptor groups, to complete the "push-pull" structure essential for second-order NLO activity. rsc.orgsemanticscholar.org The high thermal stability and linearity of the biphenyl unit further contribute to its suitability for these applications. nih.gov The investigation of biphenyl derivatives for use in optoelectronic devices is an active area of research. thaiscience.infowu.ac.thresearchgate.net

| Property | Contribution of Biphenyl Scaffold | Relevance to NLO |

| Electronic Structure | Extended π-conjugation | Facilitates intramolecular charge transfer (ICT) from donor to acceptor. |

| Structural Rigidity | Provides a well-defined, linear scaffold | Ensures a large transition dipole moment and contributes to thermal stability. |

| Synthetic Accessibility | Introduced via this compound | Allows for systematic modification and attachment of donor/acceptor groups. |

This table summarizes the key contributions of the biphenyl scaffold, introduced by this compound, to the design of NLO materials.

Future Directions and Emerging Research Frontiers in Biphenyl 4 Yl Bromoacetate Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's shift towards environmentally benign processes has spurred research into green synthetic routes for biphenyl (B1667301) compounds. Future efforts concerning Biphenyl-4-yl bromoacetate (B1195939) will likely concentrate on minimizing waste, reducing energy consumption, and utilizing safer solvents.

A primary focus is the adoption of aqueous-phase synthesis. The Suzuki-Miyaura cross-coupling reaction, a cornerstone for creating the biphenyl backbone, is being adapted for water-based media. researchgate.netresearchgate.net This approach not only reduces reliance on volatile organic compounds but can also simplify product isolation. For instance, inverse biphasic Suzuki coupling, where the palladium catalyst resides in an organic phase and is recycled while the reactants and water-soluble products remain in the aqueous phase, presents a promising green route for producing biphenyl carboxylic acids, which are precursors to ester derivatives. scirp.org

Biocatalysis represents another significant frontier. The use of enzymes, such as lipases, for the chemoselective hydrolysis or synthesis of esters under mild conditions is a key area of exploration. nih.govresearchgate.net Research has demonstrated that lipases can selectively hydrolyze one of two equivalent ester groups on a biphenyl scaffold, a strategy that could be adapted for the controlled synthesis or modification of Biphenyl-4-yl bromoacetate. nih.gov These enzymatic processes operate at ambient temperatures and pressures in aqueous environments, aligning perfectly with the principles of green chemistry.

Further research is expected in the development of solvent-free reaction conditions, such as mechanochemical methods like ball milling, which has been successfully used for Friedel-Crafts reactions involving biphenyls. rsc.org

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

| Aqueous-Phase Synthesis | Suzuki-Miyaura coupling of a boronic acid with a bromo-phenyl acetate (B1210297) derivative in water. researchgate.netscirp.org | Reduces volatile organic compound (VOC) use; simplifies catalyst recycling and product isolation. |

| Biocatalysis | Lipase-catalyzed esterification of 4-hydroxybiphenyl with bromoacetic acid or its derivatives. nih.gov | High selectivity; mild reaction conditions (ambient temperature/pressure); environmentally friendly. |

| Mechanochemistry | Solvent-free synthesis of precursors via ball milling. rsc.org | Eliminates bulk solvent use; can lead to higher yields and shorter reaction times. |

| Recyclable Catalysts | Use of catalysts supported on materials like fullerenes or polymers for easy recovery. researchgate.net | Reduces catalyst waste and cost; facilitates continuous processing. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Advances in catalysis are critical for improving the synthesis of this compound, enabling greater control over reaction outcomes and increasing yields. Research is moving beyond traditional catalysts to explore systems that offer higher activity, better selectivity, and broader substrate scope.

Palladium-based catalysts remain central to biphenyl synthesis, but innovation lies in ligand design and catalyst support systems. organic-chemistry.org The development of novel phosphine (B1218219) ligands, such as 2-(diphenylphosphino)-2′-(N,N-dimethylamino)biphenyl, has been shown to significantly enhance the efficiency of direct arylation reactions, allowing for lower catalyst loadings and expanding the range of suitable substrates. organic-chemistry.org For the synthesis of this compound precursors, water-soluble nanocatalysts, like fullerene-supported palladium chloride, have demonstrated high yields at room temperature with very low catalyst loading (0.01 mol%). researchgate.net Such systems are often recyclable, adding to their economic and environmental benefits. researchgate.net

Iron-catalyzed oxidative coupling is an emerging alternative that uses a cheaper, more abundant, and less toxic metal than palladium. nih.gov This biomimetic approach has been used for the solid-phase homocoupling of phenol (B47542) esters to produce symmetric biphenyl esters efficiently. nih.gov Adapting this methodology for unsymmetrical biphenyl synthesis remains a key challenge and an active area of research.

The integration of different catalytic methods, such as combining metal catalysis with biocatalysis, offers a powerful strategy. A metallic catalyst could be used to form the biphenyl core, followed by a lipase (B570770) for the selective esterification or modification, providing a highly controlled and efficient synthetic pathway. nih.gov

Advanced Computational Predictions for Rational Design of New Derivatives

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, computational methods can predict the properties of novel derivatives, guiding synthetic efforts toward compounds with desired characteristics and reducing the need for extensive trial-and-error experimentation.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the structural features of molecules with their chemical or biological activity. nih.govmedcraveonline.com By developing QSAR models for a series of biphenyl derivatives, researchers can predict the potential efficacy of new, unsynthesized analogues. nih.govmdpi.com For example, 3D-QSAR models based on pharmacophore features have been successfully used to design potent biphenyl derivatives as enzyme inhibitors, achieving high correlation coefficients (R² > 0.9) between predicted and actual activity. nih.gov Such models could be applied to design this compound derivatives for applications in medicine or materials science.

Molecular docking studies are another powerful computational tool, particularly for designing molecules that interact with biological targets like enzymes or receptors. plos.orgresearchgate.net These simulations predict how a ligand (e.g., a this compound derivative) binds to the active site of a protein, providing insights into the key interactions that determine binding affinity and specificity. This information is crucial for the rational design of more potent and selective inhibitors or modulators. nih.gov

Density Functional Theory (DFT) calculations are also employed to study the chemical structure and electronic properties of biphenyl derivatives. ustc.edu.cn These calculations can help in understanding reaction mechanisms, predicting stability, and tuning the electronic properties of new derivatives for specific applications, such as in organic light-emitting diodes (OLEDs) or other electronic materials.

| Computational Method | Application in this compound Research | Predicted Outcomes |

| QSAR | Predicting biological activity or material properties of new derivatives. nih.govmedcraveonline.comtandfonline.com | Potency, selectivity, toxicity, physical properties. |

| Molecular Docking | Simulating the binding of derivatives to a target protein's active site. plos.orgresearchgate.net | Binding affinity, binding mode, structure-activity relationships. |

| DFT Calculations | Investigating electronic structure, stability, and reactivity. ustc.edu.cn | Optimized geometry, electronic properties, reaction pathways. |

Integration into Materials Chemistry for Advanced Functional Applications

The unique combination of a rigid, conjugated biphenyl core and a reactive bromoacetate group makes this compound an attractive building block for advanced functional materials. Future research will increasingly focus on incorporating this moiety into polymers, nanomaterials, and smart surfaces.

One of the most promising areas is in the field of liquid crystal polymers (LCPs). The biphenyl unit is a classic mesogen, a rigid molecular structure that can induce liquid crystalline phases. biosynce.com The bromoacetate group can act as a point of attachment for polymerization, allowing for the creation of LCPs with tailored properties like high thermal stability and mechanical strength for use in electronics and aerospace. ivanovo.ac.ruresearchgate.net

Biphenyl derivatives are also being investigated as photosensitizers in photopolymerization processes, which are used in applications like 3D printing and coatings. nih.gov The biphenyl core can be functionalized to absorb light at specific wavelengths (UV-A and visible light) and initiate polymerization reactions with high efficiency. nih.gov The bromoacetate functionality of this compound could be used to covalently bond the photosensitizer to a polymer backbone, preventing leaching and improving the long-term stability of the material.

Furthermore, the bromoacetate group is an excellent anchor for surface modification. By reacting it with surface-bound amines or thiols, this compound can be used to graft a biphenyl layer onto nanoparticles, electrodes, or other substrates. This could be used to tune the surface properties, for example, to create anisotropic nanocomposites or to develop new stationary phases for chromatography. ivanovo.ac.ruresearchgate.net The inherent fluorescence of some biphenyl derivatives also opens up possibilities in the development of sensors and imaging agents. rsc.org

Q & A

Q. What are the recommended safety protocols for handling Biphenyl-4-yl bromoacetate in laboratory settings?

- Methodological Answer: this compound, like other bromoacetate esters, requires stringent safety measures due to its irritant and toxic properties. Key protocols include:

- Skin Protection: Immediate washing with soap and water after suspected contact to prevent irritation or burns .

- Respiratory Safety: Use fume hoods to avoid inhalation, as bromoacetates can cause pulmonary edema and throat irritation .

- Contamination Prevention: Prohibit eating, drinking, or smoking in labs. Decontaminate work areas post-experiments .

Note: Ethyl bromoacetate safety data (e.g., PAC-3 limit: 12 ppm) may serve as a proxy for risk assessment .

Q. What synthetic routes are effective for preparing this compound, and how can purity be optimized?

- Methodological Answer: While direct synthesis data for this compound is limited, analogous bromoacetate esters (e.g., cholesterol 3β-bromoacetate) are synthesized via bromoacetylation of hydroxyl-bearing precursors using bromoacetic acid bromide in anhydrous conditions .

- Optimization Steps:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>97%) .

- Yield Improvement: Catalytic DMAP (4-dimethylaminopyridine) accelerates esterification .

Reference: Similar protocols for 4-bromoacetanilide highlight solvent selection (ethanol/water) to minimize hazardous byproducts .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, MS) for this compound derivatives be resolved?

- Methodological Answer: Conflicting spectral data often arise from rotational isomers or residual solvents. Strategies include:

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Bromoacetates undergo SN2 reactions due to the electron-withdrawing ester group, which polarizes the C-Br bond. Key findings from haloacetate studies:

- Proton-Coupled Electron Transfer (PCET): Dominates in aqueous reductions (e.g., α-hydroxyethyl radical reactions with BrAc⁻), favoring Br⁻ elimination and acetate formation .

- Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while water promotes hydrolysis .

Application: this compound’s biphenyl moiety may stabilize transition states in Suzuki-Miyaura cross-coupling (using 4-biphenylboronic acid ).

Q. How can this compound be utilized in synthesizing pharmaceutical intermediates?

- Methodological Answer: Its bromoacetyl group serves as a versatile alkylating agent. Examples:

- Drug Conjugates: React with amines (e.g., phthalimidopropylamine) to form quaternary ammonium salts for antimicrobial agents .

- Biphenyl Scaffolds: Couple with tetrazole moieties (e.g., via Ullmann or Buchwald-Hartwig reactions) to mimic angiotensin II receptor blockers .

Analytical Validation: Monitor reactions via TLC (silica GF254) and confirm regioselectivity by ¹³C-NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.